(+)-Norgestrel
Overview
Description
(+)-Norgestrel is a synthetic progestogen, a type of hormone used in various hormonal contraceptives. It is an enantiomer of norgestrel, meaning it is one of two mirror-image forms of the molecule. This compound is known for its high potency and effectiveness in regulating menstrual cycles and preventing pregnancy.
Mechanism of Action
Target of Action
(+)-Norgestrel, also known as Dextronorgestrel, is a synthetic steroidal progestin . It primarily targets the progesterone and estrogen receptors within the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary . These receptors play crucial roles in regulating various physiological processes, including the menstrual cycle, pregnancy, and development of secondary sexual characteristics .
Mode of Action
Dextronorgestrel binds to the progesterone and estrogen receptors, but it’s important to note that only the levorotary enantiomer, levonorgestrel, is biologically active . This binding triggers a series of biochemical reactions that lead to changes in the target cells .
Biochemical Pathways
The exact biochemical pathways affected by Dextronorgestrel are complex and involve a series of reactions. The compound’s interaction with its targets leads to changes in the expression of genes regulated by the progesterone and estrogen receptors . These changes can affect various physiological processes, including ovulation, implantation, and endometrial regeneration .
Result of Action
The binding of Dextronorgestrel to its targets and the subsequent changes in gene expression result in a variety of molecular and cellular effects. These effects can include inhibition of ovulation, alteration of the endometrium to prevent implantation, and changes in cervical mucus to inhibit sperm penetration . These actions contribute to the compound’s effectiveness as a contraceptive.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (+)-Norgestrel typically involves multiple steps starting from simpler organic molecules. One common route involves the condensation of an appropriate ketone with an aldehyde, followed by a series of reduction and oxidation reactions to form the desired stereochemistry. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimizations for yield and purity. This often involves the use of large-scale reactors and continuous flow processes to maintain consistent reaction conditions. Purification steps such as crystallization and chromatography are employed to achieve the high purity required for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: (+)-Norgestrel undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution process.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce alcohols.
Scientific Research Applications
(+)-Norgestrel has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of steroid chemistry and synthesis.
Biology: Researchers study its effects on cellular processes and hormone regulation.
Medicine: It is extensively used in the development of contraceptive methods and hormone replacement therapies.
Industry: this compound is used in the formulation of various pharmaceutical products, particularly in birth control pills.
Comparison with Similar Compounds
Levonorgestrel: Another enantiomer of norgestrel, widely used in emergency contraception.
Desogestrel: A synthetic progestogen with a similar mechanism of action but different pharmacokinetic properties.
Etonogestrel: A metabolite of desogestrel, used in contraceptive implants.
Uniqueness: (+)-Norgestrel is unique due to its specific stereochemistry, which contributes to its high potency and effectiveness. Compared to its enantiomer, levonorgestrel, this compound has distinct pharmacological properties that make it suitable for specific therapeutic applications.
Properties
IUPAC Name |
(8S,9R,10S,13R,14R,17S)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23H,3,5-12H2,1H3/t16-,17+,18+,19-,20-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYNJERNGUHSAO-XHCJJCCMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]12CC[C@@H]3[C@@H]([C@H]1CC[C@@]2(C#C)O)CCC4=CC(=O)CC[C@@H]34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90892173 | |
Record name | Dextronorgestrel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90892173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
797-64-8 | |
Record name | (8α,9β,10α,13α,14β)-13-Ethyl-17-hydroxy-18,19-dinorpregn-4-en-20-yn-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=797-64-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (+)-Norgestrel | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000797648 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dextronorgestrel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90892173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 797-64-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEXTRONORGESTREL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2QG2679YT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.